molecular formula C13H16BrN2O9P B14309894 ((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid CAS No. 117707-12-7

((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid

Cat. No.: B14309894
CAS No.: 117707-12-7
M. Wt: 455.15 g/mol
InChI Key: JDJMOQLTVZVNPL-HFVMFMDWSA-N
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Description

((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a bromovinyl group, a pyrimidine ring, and a furan ring, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid involves multiple steps, starting with the preparation of the pyrimidine and furan rings. The bromovinyl group is introduced through a bromination reaction, typically using N-bromosuccinimide (NBS) as the brominating agent . The final step involves the phosphorylation of the hydroxyl group to form the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and acidic or basic conditions for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted vinyl compounds.

Scientific Research Applications

((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid involves its interaction with viral enzymes. The compound is phosphorylated by viral thymidine kinase, leading to the formation of a triphosphate derivative that inhibits viral DNA polymerase . This inhibition prevents the replication of viral DNA, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid is unique due to its complex structure, which allows for multiple points of interaction with biological targets. Its ability to inhibit viral DNA polymerase with high specificity makes it a valuable compound in antiviral research.

Properties

CAS No.

117707-12-7

Molecular Formula

C13H16BrN2O9P

Molecular Weight

455.15 g/mol

IUPAC Name

2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid

InChI

InChI=1S/C13H16BrN2O9P/c14-2-1-7-4-16(13(21)15-12(7)20)10-3-8(17)9(25-10)5-24-26(22,23)6-11(18)19/h1-2,4,8-10,17H,3,5-6H2,(H,18,19)(H,22,23)(H,15,20,21)/b2-1+/t8-,9+,10+/m0/s1

InChI Key

JDJMOQLTVZVNPL-HFVMFMDWSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(CC(=O)O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(CC(=O)O)O)O

Origin of Product

United States

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